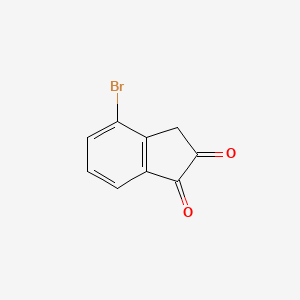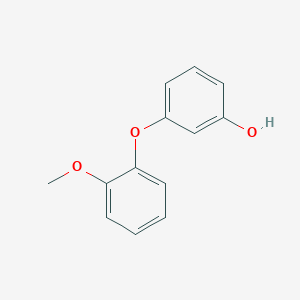
Methyl 2-fluoro-4-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-fluoro-4-methylbenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-fluoro-4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-fluoro-4-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-fluoro-4-methyl-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-4-methyl-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those requiring specific functional groups for biological activity.
Material Science: It may be used in the synthesis of materials with specific properties, such as polymers or coatings.
Chemical Research: The compound is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of methyl 2-fluoro-4-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. The fluorine atom also influences the compound’s reactivity due to its electronegativity. These factors contribute to the compound’s behavior in various chemical reactions, such as nucleophilic aromatic substitution and reduction.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluoro-3-nitrobenzoate: Similar structure but with the nitro group in a different position.
Methyl 4-fluoro-3-nitrobenzoate: Similar structure with the fluorine and nitro groups in different positions.
Methyl 2-methyl-3-nitrobenzoate: Similar structure but without the fluorine atom.
Uniqueness
Methyl 2-fluoro-4-methyl-3-nitrobenzoate is unique due to the specific arrangement of its substituents on the benzene ring
Propiedades
Fórmula molecular |
C9H8FNO4 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
methyl 2-fluoro-4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-4-6(9(12)15-2)7(10)8(5)11(13)14/h3-4H,1-2H3 |
Clave InChI |
YNBXRNUWQKSSEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)OC)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


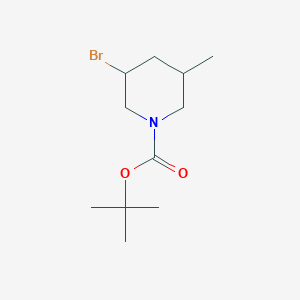

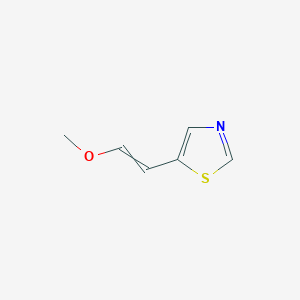

![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
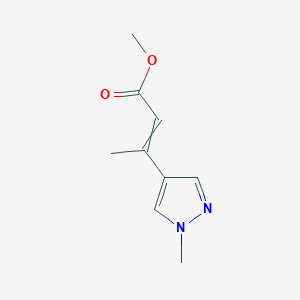
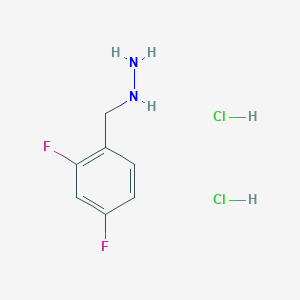
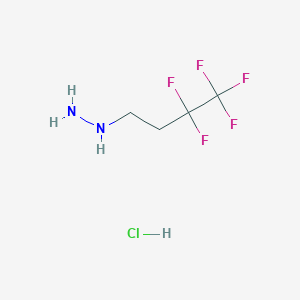

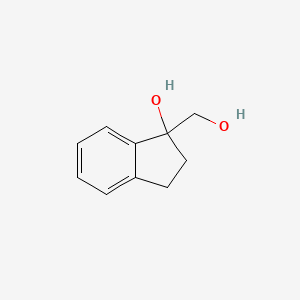
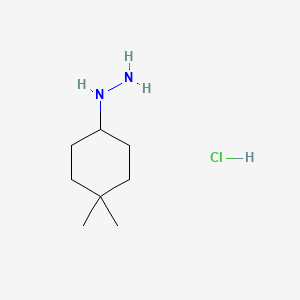
![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)
